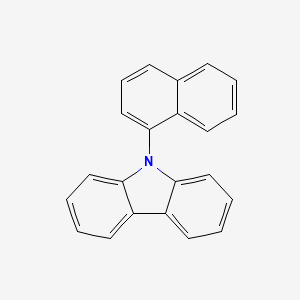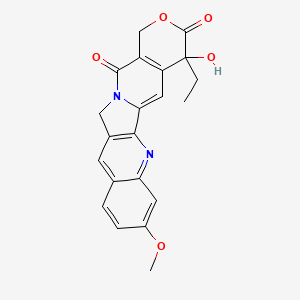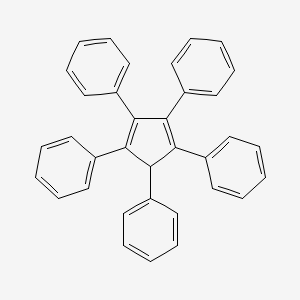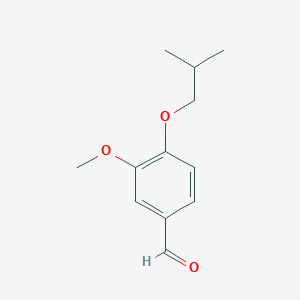
4-Isobutoxy-3-methoxybenzaldehyde
概要
説明
4-Isobutoxy-3-methoxybenzaldehyde is a chemical compound with the CAS Number: 66488-79-7. It has a molecular weight of 208.26 and its molecular formula is C12H16O3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Isobutoxy-3-methoxybenzaldehyde is 1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Isobutoxy-3-methoxybenzaldehyde is a liquid at room temperature . Its molecular weight is 208.26 .科学的研究の応用
Synthesis and Chemical Properties
- Isovanillin, chemically related to 4-Isobutoxy-3-methoxybenzaldehyde, is used as a medical intermediate in the food and pharmaceutical industries. Its synthesis methods have been a focus of research due to market demand (Huang Xiao-fen, 2015).
- Spectroscopic and quantum chemical investigations of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, were carried out using density functional theory (DFT) (A. Abbas, H. Gökce, S. Bahçelī, 2016).
Molecular Interactions and Applications
- Intermolecular interactions and molecular docking studies of 4-methoxybenzaldehyde showed its potential inhibitory activity on Tyrosinase, an enzyme important in food coloration (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).
- Vanillin, a related compound, has been studied for its synthesis methods due to its wide use in pharmaceutical, perfumery, and food flavoring industries (Tan Ju, Liao Xin, 2003).
Technological Applications
- Electrochemical paired electrolysis has been used to synthesize 4-methoxybenzaldehyde, demonstrating a method of driving organic reaction chemistry under ambient conditions with electricity (Rebecca S. Sherbo et al., 2018).
- Green synthesis methods have been developed for Schiff bases of vanillin, a compound closely related to 4-Isobutoxy-3-methoxybenzaldehyde, using HPLC and UV spectrophotometry for qualitative analysis (Sridevi Chigurupati et al., 2017).
Medical and Pharmacological Studies
- Phenolic compounds derived from roots of Gastrodia elata, including a compound structurally similar to 4-Isobutoxy-3-methoxybenzaldehyde, have been studied for their anti-asthmatic activity (Young-Woon Jang, J. Lee, Chang Jong Kim, 2010).
特性
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAGRBSXKXJZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350103 | |
| Record name | 4-isobutoxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methoxybenzaldehyde | |
CAS RN |
66488-79-7 | |
| Record name | 4-isobutoxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66488-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

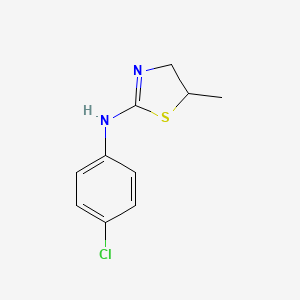
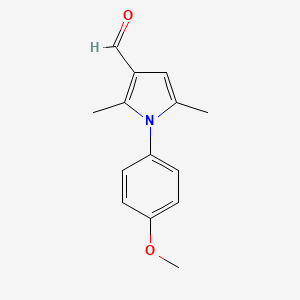
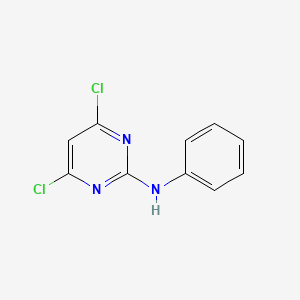
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
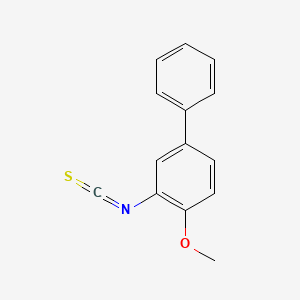

![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)
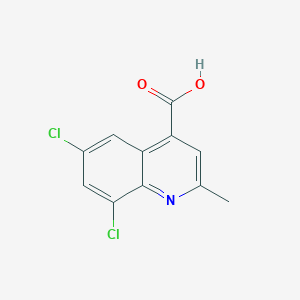
![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)
